molecular formula C9H11BrMg B072773 3-Phenyl-1-propylmagnesium bromide CAS No. 1462-75-5

3-Phenyl-1-propylmagnesium bromide

Cat. No. B072773
CAS RN: 1462-75-5
M. Wt: 223.39 g/mol
InChI Key: LGMPUKOPMDKKTQ-UHFFFAOYSA-M
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Description

3-Phenyl-1-propylmagnesium bromide is a heterocyclic organic compound . It has the molecular formula C9H11BrMg and a molecular weight of 223.4 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of 3-Phenyl-1-propylmagnesium bromide involves the reaction of magnesium metal with an organic halide in diethyl ether . Phenacyl bromides have been applied and considered a significant, sustainable, and excellent component in synthetic protocols of heterocyclic compounds and pharmaceutical agents .


Molecular Structure Analysis

The IUPAC name for 3-Phenyl-1-propylmagnesium bromide is magnesium;propylbenzene;dibromide . The InChI Key is QXRFOQPDHPFHBY-UHFFFAOYSA-L .


Chemical Reactions Analysis

Grignard reagents, such as 3-Phenyl-1-propylmagnesium bromide, react with carbonyl compounds to yield alcohols . This reaction involves the addition of a carbanion nucleophile to the C=O bond . Grignard reagents also react with formaldehyde, aldehydes, ketones, and esters .


Physical And Chemical Properties Analysis

3-Phenyl-1-propylmagnesium bromide is a colorless to yellow or brown liquid . It has a molecular weight of 223.4 and a molecular formula of C9H11BrMg .

Scientific Research Applications

  • Synthesis and Reactivity in Organic Chemistry : Phenylmagnesium bromide is widely used in organic synthesis. For instance, it reacts with trichlorogermylpropanoic acid to yield triphenylgermylpropanoic acid, demonstrating its utility in synthesizing complex organic compounds (Qiang et al., 2010).

  • Catalysis and Cross-Coupling Reactions : Phenylmagnesium bromide is used in palladium-catalyzed Grignard coupling reactions, as shown in the synthesis of 3-aryl-3-butenoic acids, highlighting its role in facilitating bond formation between different molecular entities (Itoh et al., 1991).

  • Crystal Structure Analysis : Studies on the crystal structures of phenylmagnesium bromides have provided insights into their molecular configurations and the effects of intramolecular coordination (Markies et al., 1991).

  • Asymmetric Synthesis and Polymerization : Phenylmagnesium bromide is utilized in asymmetric synthesis and polymerization processes. For example, its reaction with 3-phenylpropanal in the presence of sparteine complexes leads to the formation of optically active polymers (Choi et al., 1996).

  • Formation of Phenyl Complexes : Studies have shown the formation of paramagnetic iron-phenyl complexes when phenylmagnesium bromide reacts with iron verdohemes, indicating its potential in creating metal-organic frameworks and complexes (Lord et al., 2002).

Safety And Hazards

3-Phenyl-1-propylmagnesium bromide is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . It should be handled with care, using protective gloves, clothing, and eye/face protection .

Future Directions

3-Phenyl-1-propylmagnesium bromide is currently used for experimental and research purposes . Its future directions could involve further exploration of its properties and potential applications in the field of organic chemistry.

properties

IUPAC Name

magnesium;propylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1-2,6H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMPUKOPMDKKTQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCC1=CC=CC=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-propylmagnesium bromide

CAS RN

1462-75-5
Record name 3-Phenyl-1-propylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BO Wagner, GS Hammond - Journal of Organometallic Chemistry, 1975 - Elsevier
The carbon—magnesium bond is a chromophore exhibiting a molar extinction coefficient of ϵ ≈ 1000 1 mol −1 cm −1 at 254 nm. Grignard compounds in which the carbon ligand is 3-…
Number of citations: 12 www.sciencedirect.com
G Zheng, LP Dwoskin, AG Deaciuc… - Bioorganic & medicinal …, 2008 - Elsevier
… Kumada coupling 7 of 2,6-dibromopyridine (14) with the corresponding benzylmagnesium chloride or 3-phenyl-1-propylmagnesium bromide to afford intermediates 15 and 16, …
Number of citations: 28 www.sciencedirect.com
C Blomberg - CHEMICAL INDUSTRIES-NEW YORK-MARCEL …, 1996 - books.google.com
… The reaction of 3-phenyl-1-propylmagnesium bromide with iododecane [38J (in the absence of catalysts) yielded 96% of RH and R (-H) in tetrahydrofuran as the solvent, but only 10% …
Number of citations: 3 books.google.com
K Yuan, WJ Scott - Tetrahedron letters, 1989 - Elsevier
Press plc Page 1 Tetrahedron Letters,Vo1.30,No.36,pp 4779-4782,1989 0040-4039,'89 $3.00 f .OO Printed in Great Britain Pergamon Press plc A RE-EXAMINATION OF THE …
Number of citations: 67 www.sciencedirect.com
RA Benkeser, MP Siklosi… - Journal of the American …, 1978 - ACS Publications
… 3-Isopropyl-2-methyl-6-phenyl-3-hexanol was prepared in 62% yield by the reaction of 3-phenyl-1 -propylmagnesium bromide with diisopropyl ketone:bp 112-122 C (0.2 mm); n20d …
Number of citations: 94 pubs.acs.org

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